![molecular formula C25H24N2O3S B2846927 (4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone CAS No. 1114654-71-5](/img/structure/B2846927.png)
(4-(4-(dimethylamino)phenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(2,4-dimethylphenyl)methanone
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Overview
Description
This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name follows rules established by the International Union of Pure and Applied Chemistry (IUPAC). The molecular formula lists the elements and the number of each atom in the compound, while the structural formula shows the arrangement of the compound’s atoms .
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, the reaction conditions, and the yield of the product .Molecular Structure Analysis
This involves determining the three-dimensional structure of the molecule. Techniques used could include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational methods .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Photovoltaic Properties
This compound has been investigated for its photovoltaic properties. Researchers synthesized it and characterized it using FT-IR, UV–vis, and 1H-NMR spectroscopy. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) were employed to explore its electronic, structural, and photophysical properties. The HOMO–LUMO energy gap was found to be 2.806 eV, indicating its potential as a light-absorbing material for solar cells .
Catalyst Applications
In the synthesis of 4-(4-(dimethylamino)benzylidene)-3-methylisoxazol-5(4H)-one , various catalysts, including Ag–Al2O3, Ag–MgO, and Ag–CeO2, were employed. These catalysts facilitated the reaction, resulting in yields of up to 60%. Such applications are relevant in organic synthesis and drug discovery .
Material Science
Azo compounds, including this one, find applications in material science due to their delocalized electrons. Their bright colors make them useful as dyes, ranging from orange to green. Additionally, they exhibit intramolecular charge transfer (ICT) upon light excitation. Beyond coloring functions, azo compounds possess therapeutic properties, such as antineoplastic, antioxidant, analgesic, anti-inflammatory, antiviral, and antitumor activities .
Other Potential Fields
While not directly studied for these applications, it’s worth noting that azo compounds have been explored in drug manufacturing, cosmetics, and textile industries. Their versatility and unique properties make them intriguing candidates for further investigation in these areas .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[4-[4-(dimethylamino)phenyl]-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(2,4-dimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-17-9-14-21(18(2)15-17)25(28)24-16-27(20-12-10-19(11-13-20)26(3)4)22-7-5-6-8-23(22)31(24,29)30/h5-16H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIWGBMVCIAOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC=C(C=C4)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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